molecular formula C12H17NO4 B129773 Methyldopate CAS No. 6014-30-8

Methyldopate

Cat. No.: B129773
CAS No.: 6014-30-8
M. Wt: 239.27 g/mol
InChI Key: SVEBYYWCXTVYCR-UHFFFAOYSA-N
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Description

Methyldopate is a chemical compound known for its use in the treatment of hypertension. It is an ethyl ester derivative of methyldopa, which is a centrally acting alpha-2 adrenergic agonist. This compound is particularly useful in clinical settings due to its solubility in water, making it suitable for intravenous administration .

Mechanism of Action

Target of Action

Methyldopate, also known as Methyldopa, primarily targets the alpha-2 adrenergic receptors in the central nervous system . These receptors play a crucial role in the regulation of blood pressure.

Mode of Action

This compound acts as an agonist at the alpha-2 adrenergic receptors . By binding to these receptors, it inhibits adrenergic neuronal outflow and reduces vasoconstrictor adrenergic signals . This leads to a decrease in peripheral sympathetic tone and a reduction in arterial pressure .

Biochemical Pathways

This compound is a prodrug and requires biotransformation to an active metabolite for therapeutic effects . It exists in two isomers, D-α-methyldopa and L-α-methyldopa, the latter being the active form . The L-α-methyldopa isomer is biotransformed to its pharmacologically active metabolite, alpha-methylnorepinephrine .

Pharmacokinetics

The absorption of this compound from the gastrointestinal tract is incomplete and variable, with a bioavailability of about 25% . The time to reach maximum plasma concentration is approximately 2 hours . This compound is less than 15% protein-bound, and it is extensively metabolized in the liver . The renal clearance of this compound is more than 50% higher than the endogenous creatinine clearance . The elimination half-life of this compound is approximately 105 minutes .

Result of Action

The antihypertensive effects of this compound are primarily mediated by its active metabolite, alpha-methylnorepinephrine . This metabolite works as an agonist at central inhibitory alpha-adrenergic receptors, leading to a decrease in peripheral sympathetic tone and a reduction in arterial pressure .

Biochemical Analysis

Biochemical Properties

Methyldopate plays a crucial role in biochemical reactions by being converted to methyldopa, which is then further metabolized to alpha-methylnorepinephrine. This compound interacts with several enzymes and proteins, including aromatic L-amino acid decarboxylase, which converts it to methyldopa. Methyldopa then interacts with dopamine beta-hydroxylase to form alpha-methylnorepinephrine, an active metabolite that acts on alpha-2 adrenergic receptors .

Cellular Effects

This compound, through its active metabolite methyldopa, influences various cellular processes. It affects cell signaling pathways by stimulating alpha-2 adrenergic receptors, leading to decreased sympathetic outflow and reduced arterial pressure . This compound also impacts gene expression and cellular metabolism by modulating neurotransmitter levels, particularly norepinephrine, which plays a role in regulating blood pressure and other physiological functions .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to methyldopa, which is then metabolized to alpha-methylnorepinephrine. This active metabolite binds to alpha-2 adrenergic receptors in the central nervous system, inhibiting adrenergic neuronal outflow and reducing vasoconstrictor signals . This compound also inhibits the enzyme aromatic L-amino acid decarboxylase, reducing the synthesis of dopamine and norepinephrine .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits temporal effects based on its stability and degradation. This compound is rapidly converted to methyldopa, which has a half-life of approximately 1.5 to 2 hours in adults . Long-term effects of this compound on cellular function include sustained reduction in blood pressure and potential alterations in neurotransmitter levels . This compound’s stability and degradation are influenced by factors such as pH and temperature, which can affect its efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound effectively reduce blood pressure without significant adverse effects . High doses can lead to toxic effects, including hypotension, bradycardia, and central nervous system depression . Threshold effects observed in these studies indicate that this compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is first converted to methyldopa, which is then metabolized to alpha-methylnorepinephrine by dopamine beta-hydroxylase . Methyldopa is also metabolized in the liver to form alpha-methyldopa mono-O-sulfate, the main circulating metabolite in the plasma . These metabolic pathways involve various enzymes and cofactors, including aromatic L-amino acid decarboxylase and sulfotransferases .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is lipid-soluble, allowing it to cross the placental barrier and appear in cord blood and breast milk . This compound’s distribution is influenced by its volume of distribution, which ranges between 0.19 and 0.32 L/kg . Protein binding also plays a role in its transport and distribution, with approximately 10% to 15% of methyldopa being protein-bound .

Subcellular Localization

The subcellular localization of this compound and its metabolites is crucial for their activity and function. This compound is primarily localized in the cytoplasm, where it is converted to methyldopa . Methyldopa and its active metabolite, alpha-methylnorepinephrine, are then transported to the central nervous system, where they exert their effects on alpha-2 adrenergic receptors . Post-translational modifications, such as sulfation, also influence the localization and activity of this compound’s metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyldopate hydrochloride can be synthesized through a novel method that involves converting methyldopa into its anhydrous form. This anhydrous methyldopa is then heated, reflowed, and condensed in an anhydrous chlorine hydride ethanol solution to obtain this compound hydrochloride . The yield of this process is approximately 70%.

Industrial Production Methods

The industrial production of this compound hydrochloride involves dissolving methyldopa in a saturated hydrogen chloride low-alcohol solution and heating it under reflux conditions. After the reaction is complete, the solvent is evaporated, and the residue is dissolved and washed with the corresponding alcohol. The product is then crystallized under nitrogen protection .

Chemical Reactions Analysis

Types of Reactions

Methyldopate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and substituted this compound derivatives from substitution reactions.

Scientific Research Applications

Methyldopate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyldopate is unique due to its water solubility, making it suitable for intravenous administration, which is particularly useful in hypertensive crises. Its ability to be converted into methyldopa in the body allows it to exert similar therapeutic effects while offering different administration routes .

Properties

IUPAC Name

ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEBYYWCXTVYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859737
Record name Ethyl 3-hydroxy-alpha-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6014-30-8
Record name Methyldopate [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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